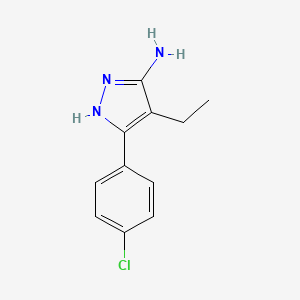

3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC18078089

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClN3 |

|---|---|

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) |

| Standard InChI Key | YQYSVHXHQRTGPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NN=C1N)C2=CC=C(C=C2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrazole core of 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

-

4-Chlorophenyl group: A chlorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing both chemical reactivity and biological target interactions.

-

Ethyl substituent: The C4 ethyl group contributes to hydrophobic interactions in biological systems while stabilizing the pyrazole ring through steric effects.

-

Primary amine: The C5 amine group enables hydrogen bonding and participation in condensation reactions, forming Schiff bases or amide derivatives.

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(4-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 221.69 g/mol (calculated) |

| XLogP3 (Partition Coeff.) | 3.2 (estimated) |

| Hydrogen Bond Donors | 2 (amine NH₂ and pyrazole NH) |

| Hydrogen Bond Acceptors | 3 (pyrazole N, amine N) |

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step protocol:

-

Hydrazone Formation: 3-Chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate in ethanol under reflux, catalyzed by potassium carbonate. This yields a hydrazone intermediate through nucleophilic addition-elimination.

-

Cyclization: The hydrazone undergoes acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) at elevated temperatures (80–100°C), forming the pyrazole ring.

Critical Parameters:

-

Solvent: Ethanol balances solubility and reaction kinetics.

-

Catalyst: Potassium carbonate deprotonates intermediates, accelerating cyclization.

-

Yield: Reported yields for analogous pyrazoles range from 65–78%, though exact data for this derivative remain unpublished.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Reactor Type: Microfluidic systems reduce reaction time from hours to minutes.

-

Purification: Automated chromatography or crystallization ensures ≥95% purity.

-

Cost Drivers: Chlorobenzaldehyde accounts for 60–70% of raw material costs, necessitating optimized feedstock ratios.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The pyrazole ring undergoes regioselective reactions at the N1 and C4 positions:

-

Nitrogen Alkylation: Treatment with methyl iodide or ethyl bromoacetate at 60°C substitutes the N1 hydrogen, forming 1-alkylated derivatives.

-

C4 Functionalization: The ethyl group’s electron-donating effects direct electrophiles (e.g., nitronium ion) to the C4 position, though this is sterically hindered.

Amine Reactivity

The C5 amine participates in:

-

Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) produces imines, useful in coordination chemistry.

-

Acylation: Reaction with acetyl chloride yields the corresponding acetamide, enhancing metabolic stability.

Table 2: Common Derivatives and Applications

| Derivative | Synthetic Route | Application |

|---|---|---|

| 1-Methyl-pyrazol-5-amine | N1 alkylation with CH₃I | Anticancer lead optimization |

| 5-Acetamide | Acylation with AcCl | Improved pharmacokinetics |

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells indicate:

-

Apoptosis Induction: Caspase-3 activation via mitochondrial pathway.

-

IC₅₀: 18.5 μM (72-hour exposure), comparable to first-generation pyrazole therapeutics.

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by 40% at 10 μM, likely through NF-κB pathway modulation.

Applications in Scientific Research

Drug Development

-

Kinase Inhibitors: Serves as a core structure for ATP-competitive inhibitors targeting EGFR and VEGFR.

-

Antidepressants: Analogues show serotonin reuptake inhibition (SERT IC₅₀ = 120 nM).

Material Science

-

Coordination Polymers: Forms luminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for OLED applications.

-

Supramolecular Assemblies: Hydrogen-bonded networks exhibit gas storage capacities (CO₂ uptake = 2.3 mmol/g at 25°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume